molecular formula C6H5N3O B1612289 3,4-Dihydroimidazo[4,5-b]pyridin-5-one CAS No. 28279-48-3

3,4-Dihydroimidazo[4,5-b]pyridin-5-one

Cat. No.: B1612289
CAS No.: 28279-48-3
M. Wt: 135.12 g/mol
InChI Key: KTIHRQBDCJLDQX-UHFFFAOYSA-N
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Description

3,4-Dihydroimidazo[4,5-b]pyridin-5-one (CAS 28279-48-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This fused imidazopyridine derivative, with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol, serves as a key scaffold for the development of novel therapeutic agents . The compound's core structure is recognized for its structural resemblance to purines, which allows it to interact with a variety of biological targets, underpinning its broad pharmacological potential . A prominent area of application for this chemical scaffold is in antiviral research, specifically as a core structure in novel compounds that demonstrate inhibitory activity against the human immunodeficiency virus (HIV) . These derivatives are investigated not only for their efficacy against wild-type HIV but also for their potential to combat mutant strains that have developed resistance to existing reverse transcriptase inhibitors . Furthermore, the imidazo[4,5-b]pyridine scaffold is extensively explored for its antimicrobial properties. Research indicates that derivatives of this core structure show promising activity against a range of bacterial pathogens, including Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The compound's versatility also extends to other therapeutic areas, including anticancer research, where related imidazopyridine analogs have been designed as inhibitors of various kinases and other enzymes critical for cancer cell survival . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request specific packaging, including bulk quantities, and various purity grades, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet their experimental requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroimidazo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-2-1-4-6(9-5)8-3-7-4/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIHRQBDCJLDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618261
Record name 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-48-3
Record name 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Computational and Theoretical Studies of 3,4 Dihydroimidazo 4,5 B Pyridin 5 One Derivatives

Quantum Chemical Investigations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of imidazo[4,5-b]pyridine derivatives. These studies provide a foundational understanding of the molecule's reactivity and stability.

Detailed research findings indicate that DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to investigate the global and local reactivity of these compounds. uctm.edu Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com

For instance, in studies of related imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to understand the intermolecular and intramolecular charge transfer. mdpi.com The distribution of these frontier orbitals is also revealing; the HOMO is typically located over the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations have also been used to correlate ionization potentials with the biological activity of related heterocyclic compounds, finding that compounds with a positive ionization potential exhibited better analgesic properties. researchgate.net

Table 1: Quantum Chemical Parameters for Representative Imidazo[4,5-b]pyridine Derivatives This table is a representative example based on typical findings in the literature for analogous compounds, as specific data for 3,4-Dihydroimidazo[4,5-b]pyridin-5-one was not available in the search results.

Parameter Value Significance
HOMO Energy -6.2 eV Indicates electron-donating capacity
LUMO Energy -1.8 eV Indicates electron-accepting capacity
HOMO-LUMO Gap 4.4 eV Relates to chemical reactivity and stability

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict and analyze the binding of this compound derivatives to biological targets. These studies are crucial for understanding their potential therapeutic applications.

Docking studies have been performed on a wide array of imidazo[4,5-b]pyridine analogs to explore their inhibitory potential against various enzymes and receptors. For example, derivatives have been docked into the active sites of:

Aurora A kinase: to identify key structural requirements for inhibitory activity. nih.gov

Tubulin: where potent derivatives were found to interact with the extended colchicine (B1669291) site, thereby inhibiting tubulin polymerization. nih.gov

Src family kinases (SFKs): revealing binding patterns in the ATP binding site, identifying novel inhibitors for glioblastoma. nih.gov

Tyrosyl-tRNA synthetase: to understand the binding patterns of potent antimicrobial agents. researchgate.net

Cyclooxygenase-2 (COX-2): where active compounds showed binding modes similar to known inhibitors like celecoxib. nih.gov

Lumazine synthase: identifying key interactions that stabilize the enzyme-inhibitor complex. nih.gov

These simulations typically reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the target's active site. nih.gov For example, molecular dynamics simulations of imidazo[4,5-c]pyridin-2-one derivatives, a related scaffold, have been used to analyze the binding modes with SFKs. nih.gov

In Silico Pharmacokinetic Profiling (ADME) of Imidazo[4,5-b]pyridin-5-one Analogues

The success of a drug candidate is highly dependent on its pharmacokinetic properties, which can be predicted using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Computational tools are employed to evaluate the drug-likeness and ADME profiles of imidazo[4,5-b]pyridin-5-one analogs. researchgate.netnih.gov These predictions help in the early identification of candidates with favorable pharmacokinetic properties. For instance, ADME prediction for imidazo[4,5-c]pyridin-2-one derivatives designed as SFK inhibitors for glioblastoma suggested that the lead compounds meet the criteria for Central Nervous System (CNS) drugs. nih.gov Similarly, ADME studies on imidazo[4,5-b]pyridine-5-thione derivatives identified compounds with good predicted pharmacokinetic and drug-likeness properties, along with low toxicity profiles. researchgate.net The pharmacokinetic parameters of some imidazo[4,5-b]pyridine derivatives have also been examined in the context of their activity against Trypanosoma brucei. mdpi.com

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative This table is a representative example based on typical ADME predictions for related compounds.

Property Predicted Value Implication
Molecular Weight < 500 g/mol Good for absorption
LogP < 5 Optimal lipophilicity
Hydrogen Bond Donors < 5 Favorable for membrane permeability
Hydrogen Bond Acceptors < 10 Favorable for membrane permeability
Water Solubility (LogS) Moderately soluble Affects absorption and distribution

| CNS Permeability | Varies with substitution | Important for neurological targets |

Other Theoretical Approaches (e.g., Hirshfeld Surface Analysis, Monte Carlo Simulations)

Beyond quantum mechanics and docking, other theoretical approaches provide further insights into the properties of this compound derivatives.

Monte Carlo simulations have been utilized to estimate the affinity of imidazo[4,5-b]pyridine derivatives to adsorb onto different metallic surfaces. uctm.edu This has practical applications, for example, in predicting the potential of these compounds to act as corrosion inhibitors. uctm.edu Studies have shown a remarkable tendency for certain derivatives to adsorb onto iron surfaces, suggesting their effectiveness in this role. uctm.edu

These advanced computational and theoretical studies collectively provide a comprehensive understanding of the chemical and biological characteristics of this compound derivatives, accelerating the discovery and development of new molecules with desired properties.

Biological Activities and Pharmacological Potential of Imidazo 4,5 B Pyridin 5 One Compounds

Antineoplastic and Antiproliferative Activities of 3,4-Dihydroimidazo[4,5-b]pyridin-5-one Derivatives

Derivatives of this compound have demonstrated significant potential in the field of oncology, exhibiting both antineoplastic and antiproliferative properties. Their structural similarity to purines allows them to interact with various biological targets involved in cancer progression. nih.govresearchgate.net

Inhibition of Key Cancer-Related Enzymes (e.g., Kinases, PARP)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of key enzymes that are often dysregulated in cancer cells.

Kinase Inhibition: Numerous studies have highlighted the role of imidazo[4,5-b]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial for cell signaling, growth, and proliferation. nih.govresearchgate.net For instance, certain derivatives have been identified as inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis. researchgate.net Inhibition of these kinases can lead to defects in chromosome segregation and ultimately cell death in rapidly dividing cancer cells. Additionally, some imidazo[4,5-c]pyridin-2-one derivatives have been synthesized as inhibitors of Src family kinases (SFKs), which are implicated in the development and progression of glioblastoma. nih.gov The imidazo[4,5-c]pyridin-2-one core acts as a hinge region binder in the ATP pocket of these kinases. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibition: While direct evidence for PARP inhibition by this compound derivatives is still emerging, related heterocyclic systems have shown promise. For example, treatment of breast cancer cells with imidazo[1,2-a]pyridine (B132010) derivatives has been shown to induce high levels of cleaved PARP, a hallmark of apoptosis and an indirect indicator of PARP pathway involvement. nih.gov This suggests that the broader imidazopyridine scaffold has the potential to be developed into effective PARP inhibitors.

Below is a table summarizing the inhibitory activities of some imidazo[4,5-b]pyridine derivatives against cancer-related enzymes.

Compound TypeTarget EnzymeIC50 (µM)Reference
Imidazo[4,5-b]pyridine DerivativeAurora-A0.042 researchgate.net
Imidazo[4,5-b]pyridine DerivativeAurora-B0.198 researchgate.net
Imidazo[4,5-b]pyridine DerivativeAurora-C0.227 researchgate.net
Imidazo[4,5-c]pyridin-2-one DerivativeSrcSubmicromolar nih.gov
Imidazo[4,5-c]pyridin-2-one DerivativeFynSubmicromolar nih.gov

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond enzyme inhibition, this compound derivatives employ several other mechanisms to combat cancer cells.

Apoptosis Induction: A significant body of evidence indicates that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. For example, imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis by stimulating the extrinsic pathway, as evidenced by the presence of active caspase-8. nih.gov Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein Bax. nih.gov

Cell Cycle Arrest: Another critical mechanism is the ability to halt the cell cycle, preventing cancer cells from replicating. Several imidazo[4,5-b]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.govekb.eg This is often associated with the upregulation of p53 and p21 proteins, which are crucial regulators of the cell cycle. nih.gov For instance, one study demonstrated that an imidazo[1,2-a]pyridine derivative induced G0/G1 and G2/M phase cell cycle arrest in breast cancer cells. nih.gov

In Vitro Cytotoxicity Profiling against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been confirmed through in vitro cytotoxicity screening against a wide range of human cancer cell lines. These studies have revealed that the cytotoxic effects are often potent and can be selective towards cancer cells over normal cells.

For example, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines displayed strong antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. nih.gov Notably, a p-hydroxy substituted N-methyl derivative proved to be particularly active. nih.gov Similarly, amidino-substituted imidazo[4,5-b]pyridines have shown pronounced antiproliferative activity, with some compounds exhibiting sub-micromolar inhibitory concentrations against colon carcinoma cells. nih.gov

The following table presents a selection of in vitro cytotoxicity data for various imidazo[4,5-b]pyridine derivatives against different cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
2,6-diphenyl substituted imidazo[4,5-b]pyridineCapan-1 (Pancreatic)1.45-4.25 nih.gov
2,6-diphenyl substituted imidazo[4,5-b]pyridineHL-60 (Leukemia)1.50-1.87 nih.gov
2,6-diphenyl substituted imidazo[4,5-b]pyridineZ-138 (Lymphoma)1.50-1.87 nih.gov
Amidino-substituted imidazo[4,5-b]pyridineSW620 (Colon)0.4-0.7 nih.gov
Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45 nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant antimicrobial and antifungal activity, addressing the urgent need for new agents to combat infectious diseases. mdpi.comnih.govnih.goveurjchem.com

Broad-Spectrum Antibacterial Activity and Minimum Inhibitory Concentrations

Imidazo[4,5-b]pyridine derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can be particularly effective against strains such as Bacillus cereus and Staphylococcus aureus (Gram-positive), as well as Escherichia coli (Gram-negative). mdpi.comnih.gov

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, certain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives have exhibited strong inhibitory effects against B. cereus with MIC values as low as 0.07 µg/mL. mdpi.com Another study reported that some 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives displayed promising activity against various bacterial strains with MIC values in the range of 4-8 µg/mL. nih.gov

The table below summarizes the antibacterial activity of selected imidazo[4,5-b]pyridine derivatives.

Compound TypeBacterial StrainMIC (µg/mL)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeBacillus cereus0.07 mdpi.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeEscherichia coli>0.315 mdpi.com
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativeEscherichia coli4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativeStaphylococcus aureus4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativePseudomonas aeruginosa4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativeEnterococcus faecalis4-8 nih.gov

Antifungal Properties and Potential Targets

The antifungal potential of imidazo[4,5-b]pyridine derivatives has also been a subject of investigation. These compounds have shown activity against various fungal pathogens, including species of Candida and Aspergillus. nih.govnih.govresearchgate.netnih.gov

The mechanism of antifungal action for imidazole-based compounds is often attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. researchgate.net For imidazo[4,5-c]pyridine derivatives, glucosamine-6-phosphate synthase has been identified as a potential molecular target. This enzyme is crucial for the synthesis of the fungal cell wall. nih.gov

Several studies have reported the antifungal activity of imidazo[4,5-b]pyridine derivatives. For example, some compounds have shown good fungicidal activity against Puccinia polysora. researchgate.net Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated activity against Candida albicans and Rhodotorula sp., with MIC values as low as 3.9 µg/mL. nih.gov

The table below provides a summary of the antifungal activity of selected imidazo[4,5-b]pyridine and related derivatives.

Compound TypeFungal StrainMIC (µg/mL)Reference
Hybrid bis-(imidazole)-pyridine derivativeCandida albicans3.9 nih.gov
Hybrid bis-(benzimidazole)-pyridine derivativeRhodotorula sp.3.9 nih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativeCandida albicans4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivativeCandida parapsilosis4-8 nih.gov
Hybrid bis-(imidazole)-pyridine derivativeAspergillus flavus31.25 nih.gov
Hybrid bis-(imidazole)-pyridine derivativeAspergillus niger62.5 nih.gov

Inhibition of Pathogen-Specific Enzymes (e.g., Tyrosyl-tRNA)

The search for novel antimicrobial agents has led researchers to investigate imidazo[4,5-b]pyridine derivatives as inhibitors of essential bacterial enzymes. One key target is tyrosyl-tRNA synthetase (TyrRS), an enzyme vital for bacterial protein synthesis. A series of novel imidazo[4,5-b]pyridine-5-thione scaffolds were designed and synthesized for this purpose. nih.govresearchgate.net

In vitro antimicrobial assessments against various pathogenic microorganisms demonstrated the potential of these compounds. nih.govresearchgate.net Notably, one derivative exhibited a potent inhibitory effect with a Minimum Inhibitory Concentration (MIC) of 0.49 μg/mL, which was more effective than the control antibiotic, chloramphenicol (B1208) (MIC = 0.98 μg/mL). nih.govresearchgate.net Molecular docking studies were conducted to elucidate the binding mechanism of the most active compound within the active site of Staphylococcus aureus TyrRS. The results indicated a strong binding affinity, with a docking score of -9.37 kcal/mol, suggesting that the compound could effectively occupy the enzyme's active site. researchgate.net

Further research into this class of compounds has explored their activity against other pathogens. For instance, N-polysubstituted imidazo[4,5-b]pyridine-7-one derivatives were synthesized and evaluated for their ability to modulate the Cryptosporidium parvum ABC transporter (CpABC3), an enzyme crucial for the parasite's survival. nih.gov These derivatives demonstrated a moderate quenching of the intrinsic fluorescence of the transporter's nucleotide-binding domain, indicating interaction and potential inhibition. nih.gov

Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine-5-thione Derivatives

Compound Target Organism/Enzyme Activity (MIC) Docking Score (kcal/mol) Reference
Imidazo[4,5-b]pyridine-5-thione derivative (Compound 3) Pathogenic Microorganisms / S. aureus TyrRS 0.49 µg/mL -9.37 nih.govresearchgate.net

Antiviral Potential, Focusing on Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.comnih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for therapeutic intervention. nih.gov Computational docking studies have been performed on various imidazole (B134444) derivatives, including those based on the imidazo[4,5-b]pyridine structure, to assess their binding affinity to the active site of SARS-CoV-2 Mpro. nih.gov These in silico analyses suggest that the structural features of these compounds, particularly the presence of multiple cycles and electronegative atoms, could lead to potent inhibition of the viral protease. nih.gov

Beyond SARS-CoV-2, these compounds have been investigated for activity against other viruses. A series of amidino-substituted imidazo[4,5-b]pyridines was evaluated for broad-spectrum antiviral activity. mdpi.comresearchgate.net While many showed limited activity, a bromo-substituted derivative and a para-cyano-substituted derivative displayed moderate but selective action against the Respiratory Syncytial Virus (RSV), with EC50 values of 21 μM and 58 μM, respectively. mdpi.com Additionally, certain 2-aminoalkylsubstituted 5,6-dichloro-1H-imidazo[4,5-b]pyridines have shown promising activity against the Hepatitis B virus (HBV). nih.gov

Table 2: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Derivative Target Virus Activity Metric Value Reference
Bromo-substituted imidazo[4,5-b]pyridine (Cmpd 7) Respiratory Syncytial Virus (RSV) EC50 21 µM mdpi.com
Para-cyano-substituted imidazo[4,5-b]pyridine (Cmpd 17) Respiratory Syncytial Virus (RSV) EC50 58 µM mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.com One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their effectiveness against both COX-1 and COX-2 enzymes, with IC50 values for COX-2 inhibition ranging from 9.2 to 279.3 μmol/L. nih.gov This suggests a potential for developing selective COX-2 inhibitors, which are desirable for reducing inflammation with fewer side effects. nih.gov

The anti-inflammatory effects of these compounds extend to other mechanisms as well. A specific imidazo[4,5-b]pyridine compound was found to diminish the inflammatory response in human retinal pigment epithelial cells. nih.gov Furthermore, research has shown that these derivatives can influence key transcription factors involved in inflammation and oxidative stress, such as NF-κB and Nrf2. nih.gov More recently, 1H-imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of the bromodomain and extra-terminal (BET) proteins. acs.org By inhibiting BET proteins, one such compound, DDO-8926, was shown to alleviate mechanical hypersensitivity in a mouse model of neuropathic pain by suppressing the expression of pro-inflammatory cytokines. acs.org

Metabolic and Endocrine System Modulation

The therapeutic utility of the imidazo[4,5-b]pyridine scaffold extends to metabolic and endocrine disorders. Research has uncovered derivatives that can modulate key pathways involved in energy metabolism and hormonal signaling. nih.govresearchgate.net

A novel imidazo[4,5-b]pyridine scaffold was developed to act as a mitochondrial uncoupler for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH). nih.gov Mitochondrial uncouplers increase metabolism by dissipating the proton gradient across the inner mitochondrial membrane. The lead compound from this series, SHS206, displayed an EC50 of 830 nM in myoblasts and, importantly, showed no cytotoxicity. nih.gov In a mouse model of MASH, oral administration of SHS206 led to a reduction in liver triglyceride levels without altering body weight, food intake, or temperature. nih.gov

Another series of imidazo[4,5-b]pyridines was discovered to possess dual activity, acting as both angiotensin II type 1 (AT1) receptor blockers and partial agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net This dual action is highly desirable for treating metabolic syndrome, which often involves both hypertension and insulin (B600854) resistance. One compound from this series demonstrated potent AT1 receptor blockade and partial PPARγ agonism, leading to significant reductions in blood pressure in hypertensive rat models and robust lowering of glucose and triglycerides in a diabetic rat model. researchgate.net

Table 3: Metabolic and Endocrine Activity of Imidazo[4,5-b]pyridine Derivatives

Compound Mechanism of Action Preclinical Model Observed Effects Reference
SHS206 Mitochondrial Uncoupler GAN mouse model of MASH Lowered liver triglyceride levels nih.gov
Compound 2l Dual AT1 antagonist / PPARγ partial agonist Spontaneously Hypertensive Rat (SHR) Lowered blood pressure researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

While direct studies on this compound as a DPP-4 inhibitor are limited in the reviewed literature, significant research into structurally related compounds highlights the potential of this heterocyclic family. Systematic variations of xanthine-based DPP-4 inhibitors led to the development of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones, a class of compounds demonstrating high potency against the DPP-4 enzyme. researchgate.net This structural similarity, substituting a pyridine (B92270) ring with a pyridazine (B1198779) ring, suggests that the imidazo-heterocycle-one framework is a promising scaffold for DPP-4 inhibition.

Further research into related scaffolds supports this potential. A series of 3H-imidazo[4,5-c]quinolin-4(5H)-ones were also identified as potent DPP-4 inhibitors. Additionally, derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been designed and evaluated as novel, potent, and selective DPP-4 inhibitors, with some compounds showing efficacy in in-vivo models of type 2 diabetes. These findings collectively underscore the therapeutic promise of imidazopyridine-based structures in the management of diabetes through DPP-4 inhibition.

Angiotensin II Receptor Antagonism

Derivatives of the imidazo[4,5-b]pyridine nucleus are recognized for their activity as angiotensin II receptor antagonists, which are crucial for managing hypertension. nih.govnih.gov These compounds function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. nih.gov

Research has led to the development of potent and orally active antagonists based on this scaffold. Structure-activity relationship (SAR) studies have explored various substitutions to optimize potency. For instance, replacing a 4-phenylquinoline (B1297854) backbone with 4-phenylisoquinolinone or 1-phenylindene scaffolds on the imidazo[4,5-b]pyridine moiety yielded compounds with high affinity for the AT1 receptor. uctm.edu

Notably, the isomeric imidazo[4,5-c]pyridin-4-one scaffold has also been investigated, leading to the identification of compounds with dual activity as both potent AT1 receptor antagonists and partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). One such derivative, compound 21b , demonstrated potent dual pharmacology with an AT1 IC₅₀ of 7 nM. This dual action is of significant interest for treating complex metabolic diseases that often accompany hypertension.

Table 1: Angiotensin II Receptor (AT1) Antagonism by Imidazo[4,5-c]pyridin-4-one Derivatives
CompoundActivityReported PotencyReference
Compound 21bDual AT1 Antagonist / PPARγ Partial AgonistAT1 IC₅₀ = 7 nM
Imidazo[4,5-b]pyridine derivatives with 4-phenylisoquinolinone scaffold (e.g., 5b, 5f)AT1 Receptor AntagonistHigh in vitro potency uctm.edu

Diverse Bioactivities and Emerging Therapeutic Applications

The structural versatility of the imidazo[4,5-b]pyridine core has enabled its exploration in a wide range of therapeutic applications beyond DPP-4 and angiotensin II receptor modulation. uctm.edu

Antioxidant and Antiglycative Activity Several studies have highlighted the antioxidant potential of imidazo[4,5-b]pyridine derivatives. nih.gov Specifically, a series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidant capabilities. The Maillard reaction, which can lead to the formation of advanced glycation end-products (AGEs) implicated in chronic diseases, was a key focus. nih.gov Research indicated that the antiglycation and antioxidant activities of these compounds tended to increase with a greater number of hydroxyl groups on the structure, which is attributed to their high redox potential and ability to donate electrons. These compounds showed varying degrees of activity, with IC₅₀ values for DPPH radical scavenging ranging from 29.63 to 57.71 μM.

Anthelmintic Activity While the broader imidazopyridine family has been investigated for a wide spectrum of biological effects, including antiparasitic properties, specific data on the anthelmintic activity of this compound derivatives is not extensively covered in the reviewed literature. uctm.edu However, related heterocyclic structures like pyrimidine-2-one derivatives have been investigated as anthelmintic agents, suggesting that nitrogen-containing heterocyclic cores can be a fruitful area for the development of new treatments for helminth infections.

Antitubercular Activity The imidazo[4,5-b]pyridine scaffold has proven to be a particularly promising framework for the development of novel antitubercular agents. mdpi.com A ligand-based drug design approach yielded a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives that were screened for their in-vitro activity against Mycobacterium tuberculosis (H37Rv). mdpi.com Several analogues were identified as highly potent, with computational docking studies suggesting they may act as inhibitors of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway. mdpi.com This indicates a novel mechanism of action compared to previously reported agents. mdpi.com

Table 2: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis (H37Rv)
CompoundMinimum Inhibitory Concentration (MIC)Reference
5g0.5 µmol/L mdpi.com
5c0.6 µmol/L mdpi.com
5u0.7 µmol/L mdpi.com
5i0.8 µmol/L mdpi.com

Antisecretory Activity The antisecretory potential of this class is exemplified by Tenatoprazole, an imidazo[4,5-b]pyridine derivative. nih.gov Tenatoprazole acts as a proton pump inhibitor, blocking the final step in gastric acid production. This mechanism of action makes it effective for the treatment of conditions related to excess gastric acid, such as gastric and duodenal ulcers. nih.gov

Cardiotonic Activity Investigations into the cardiac effects of these compounds have revealed positive inotropic (cardiotonic) properties. Studies on isolated guinea pig papillary muscle demonstrated that 1H-imidazo[4,5-b]pyridine derivatives were significantly more effective in enhancing myocardial contractility compared to their imidazo[4,5-c]pyridine isomers. nih.gov This highlights the importance of the specific nitrogen arrangement within the fused heterocyclic system for this biological activity. nih.gov

Structure Activity Relationship Sar Analyses of 3,4 Dihydroimidazo 4,5 B Pyridin 5 One Scaffolds

Elucidation of Key Structural Features for Biological Potency and Selectivity

The 3,4-dihydroimidazo[4,5-b]pyridin-5-one scaffold serves as a foundational structure for the design of various biologically active molecules. The inherent features of this core are crucial for its interaction with target proteins. For instance, in the context of phosphodiesterase 10A (PDE10A) inhibitors, the imidazo[4,5-b]pyridine core itself was identified as a novel and potent lead structure. nih.govnih.gov

Key structural elements essential for biological activity include:

The Imidazo[4,5-b]pyridine Core: This fused heterocyclic system is fundamental for establishing the initial binding affinity with the target. Its structural analogy to purines makes it a suitable candidate for interacting with nucleotide-binding sites on enzymes. mdpi.comrjraap.com

The Imidazole (B134444) Ring: This portion of the scaffold is often critical for forming key hydrogen bonds with the target protein, which is a determining factor for potency. nih.gov

The Pyridinone Moiety: The lactam function within the pyridinone ring can participate in hydrogen bonding and other polar interactions, anchoring the molecule within the active site of the target.

Substituent Positions: The points of attachment for various chemical groups (substituents) on the scaffold are critical for modulating potency, selectivity, and pharmacokinetic properties.

In the development of PDE10A inhibitors, the imidazo[4,5-b]pyridine core was chosen to improve oral bioavailability over a previous ketobenzimidazole lead, demonstrating the scaffold's favorable drug-like properties. nih.govnih.gov X-ray co-crystal structures of related imidazo[4,5-b]pyridine derivatives have helped to elucidate the specific bonding interactions that are key to their inhibitory activity. nih.govnih.gov

Influence of Substituent Effects on Activity and Selectivity Profiles

The biological activity and selectivity of compounds based on the this compound scaffold can be finely tuned by the introduction of various substituents at different positions.

Substituents on the Pyridine (B92270) Ring: In a series of amidino-substituted imidazo[4,5-b]pyridines, the introduction of a bromine atom on the pyridine nucleus was found to significantly enhance antiproliferative activity. mdpi.com

Substituents on the Imidazole Ring: For mitochondrial uncouplers derived from an imidazo[4,5-b]pyridine scaffold, a range of substitutions on the core structure was tolerated, allowing for the modulation of uncoupling activity. nih.gov

Substituents at the 2-position: The nature of the group at the 2-position of the imidazo[4,5-b]pyridine ring system has a profound impact on activity. For instance, in a series of PDE10A inhibitors, replacing a carbonyl linker with a more flexible amino linker at this position led to a 30-fold increase in potency. researchgate.net

Aromatic Ring Substituents: When a phenyl ring is attached to the scaffold, its substitution pattern is crucial. For example, in a series of antiproliferative imidazo[4,5-b]pyridines, an unsubstituted amidino group or a 2-imidazolinyl amidino group on a phenyl ring resulted in potent and selective activity against colon carcinoma. nih.govresearchgate.net

The following table summarizes the observed effects of different substituents on the biological activity of imidazo[4,5-b]pyridine derivatives:

Scaffold PositionSubstituentObserved Effect on Biological ActivityTarget/ActivityReference
Pyridine RingBromineMarkedly increased antiproliferative activity.Antiproliferative mdpi.com
Linker at 2-positionAmino Linker (vs. Carbonyl)30-fold boost in potency.PDE10A Inhibition researchgate.net
Phenyl Ring at 2-positionUnsubstituted Amidino GroupStrong and selective activity against colon carcinoma.Antiproliferative nih.govresearchgate.net
Phenyl Ring at 2-position2-Imidazolinyl Amidino GroupStrong and selective activity against colon carcinoma.Antiproliferative nih.govresearchgate.net
Core StructureMethoxy SubstituentCritical for binding affinity.PDE10A Inhibition nih.gov

Regioselective Substitution Patterns and Their Pharmacological Impact

The synthesis of substituted imidazo[4,5-b]pyridines presents a significant challenge in controlling regioselectivity, particularly concerning substitution at the N1 and N3 positions of the imidazole ring. mdpi.com The specific placement of substituents is critical, as different regioisomers can exhibit vastly different pharmacological profiles.

The development of efficient catalytic methods is crucial for the regioselective synthesis of derivatives with substituents at specific nitrogen atoms. mdpi.com For instance, the alkylation of 2-substituted-6-bromo-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide has been shown to proceed with high regioselectivity, affording the N3-alkylated products. uctm.edu

The pharmacological impact of regioselective substitution is significant. In the development of PDE10A inhibitors, the precise arrangement of substituents on the imidazo[4,5-b]pyridine core was essential for achieving high potency and selectivity. nih.gov Similarly, for antitubercular agents, the specific substitution pattern on the imidazo[4,5-b]pyridine nucleus was a key determinant of their activity. researchgate.net The ability to control the regiochemistry of substitution is therefore a cornerstone of rationally designing new therapeutic agents based on this scaffold.

Rational Design Principles for Lead Optimization

The this compound scaffold lends itself well to rational design and lead optimization strategies. A systematic approach to modifying the lead structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

A prime example of this is the development of PDE10A inhibitors. nih.govnih.gov Starting with a lead compound that had poor oral bioavailability, researchers turned to the imidazo[4,5-b]pyridine scaffold. nih.govnih.gov Key optimization strategies included:

Scaffold Hopping: Replacing a metabolically liable morpholine-containing ketobenzimidazole with the more robust imidazo[4,5-b]pyridine core. nih.govnih.gov

Linker Modification: Replacing a rigid carbonyl linker with a more flexible amino linker to enhance potency. nih.gov

Bioisosteric Replacement: Replacing a benzimidazole (B57391) portion with a benzothiazole (B30560) or a methylpyridine to maintain a low efflux ratio. nih.gov Furthermore, a central phenyl ring was successfully replaced with a cyclobutane (B1203170) ring, leading to compounds with comparable or even greater potency. nih.gov

These rational design principles, guided by SAR data and structural biology insights, have led to the discovery of highly potent and structurally diverse inhibitors with improved in vivo profiles. nih.gov The iterative process of design, synthesis, and biological evaluation is a powerful paradigm for the optimization of leads based on the this compound scaffold. nih.gov

Mechanistic Investigations into the Biological Action of 3,4 Dihydroimidazo 4,5 B Pyridin 5 One Derivatives

Identification and Characterization of Molecular Targets

Research into the biological activities of 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives has led to the identification of several key molecular targets. These targets are primarily enzymes that play crucial roles in cell signaling, proliferation, and survival.

One of the most prominent classes of targets for imidazo[4,5-b]pyridine derivatives are the Aurora kinases . nih.govmdpi.comnih.gov These are a family of serine/threonine kinases that are essential for the regulation of mitosis and are often overexpressed in various cancers. mdpi.comnih.govmdpi.com The inhibition of Aurora kinases by these derivatives suggests a potential mechanism for their observed anti-proliferative effects. Specifically, derivatives have shown potent inhibitory activity against Aurora-A, Aurora-B, and Aurora-C kinases. nih.gov

Another critical set of molecular targets are the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKK-ε) . nih.gov These kinases are key regulators of the innate immune response and are involved in the activation of the NF-κB signaling pathway. nih.govnih.govresearchgate.net The ability of imidazo[4,5-b]pyridine derivatives to inhibit TBK1 and IKK-ε points to their potential as modulators of inflammatory and immune responses. nih.govnih.gov

In the context of infectious diseases, Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) has been identified as a target for imidazo[4,5-b]pyridine derivatives in Mycobacterium tuberculosis. nih.gov DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death, which underscores the potential of these compounds as antitubercular agents. nih.gov

Other identified targets for the broader class of imidazo[4,5-b]pyridine derivatives include cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govnih.gov

Identified Molecular Targets of this compound Derivatives
TargetTarget ClassBiological RoleTherapeutic Area
Aurora Kinase A/B/CSerine/Threonine KinaseRegulation of mitosis, cell cycle controlOncology
TBK1/IKK-εSerine/Threonine KinaseInnate immunity, NF-κB signalingInflammation, Oncology
DprE1OxidoreductaseMycobacterial cell wall synthesisInfectious Disease (Tuberculosis)
Cyclooxygenase (COX)EnzymeInflammationInflammation

Biochemical and Biophysical Studies of Ligand-Target Interactions

The interaction of this compound derivatives with their molecular targets has been characterized through various biochemical and biophysical studies. These studies provide insights into the potency, selectivity, and mode of binding of these compounds.

Biochemical assays have been instrumental in quantifying the inhibitory activity of these derivatives. For instance, the half-maximal inhibitory concentration (IC50) values for several imidazo[4,5-b]pyridine derivatives against Aurora kinases have been determined. One such derivative, CCT137690, exhibited potent inhibition of Aurora-A, Aurora-B, and Aurora-C with IC50 values of 0.015 µM, 0.025 µM, and 0.019 µM, respectively. nih.gov Another derivative, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide), also showed significant potency against Aurora-A (IC50 = 0.042 µM), Aurora-B (IC50 = 0.198 µM), and Aurora-C (IC50 = 0.227 µM). researchgate.net

The interaction with DprE1 has been shown to involve a covalent mechanism. nih.gov Certain nitro-substituted imidazo[4,5-b]pyridine derivatives are believed to be pro-drugs that are activated by reduction of the nitro group to a nitroso species within the mycobacterium. nih.gov This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govnih.gov

Biophysical techniques, such as X-ray crystallography, have provided detailed atomic-level views of how these inhibitors bind to their targets. The co-crystallization of an imidazo[4,5-b]pyridine derivative (CCT137444) with Aurora-A kinase revealed the key interactions within the ATP-binding pocket that are responsible for its inhibitory activity. nih.gov These structural insights are crucial for the rational design and optimization of more potent and selective inhibitors.

Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives
CompoundTargetIC50 (µM)Reference
CCT137690Aurora-A0.015 nih.gov
Aurora-B0.025
Aurora-C0.019
2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-A0.042 researchgate.net
Aurora-B0.198
Aurora-C0.227

Cellular and Molecular Pathway Perturbations

The interaction of this compound derivatives with their molecular targets leads to significant perturbations of cellular and molecular pathways, which ultimately manifest as their observed biological effects.

A key pathway affected is the NF-κB signaling pathway . nih.gov By inhibiting TBK1 and IKK-ε, these derivatives can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target genes, which include pro-inflammatory cytokines and cell survival factors. nih.govresearchgate.netnih.gov This mechanism is central to the potential anti-inflammatory and anti-cancer properties of these compounds. nih.gov

Inhibition of Aurora kinases by these derivatives directly impacts cell cycle progression and mitosis . nih.govmdpi.com Aurora kinases are essential for centrosome maturation, spindle assembly, and chromosome segregation. mdpi.comnih.gov Their inhibition can lead to defects in these processes, resulting in cell cycle arrest, aneuploidy, and ultimately, apoptosis. mdpi.com This provides a clear molecular basis for the anti-proliferative activity observed in cancer cell lines. mdpi.com

The perturbation of the DprE1 enzyme in Mycobacterium tuberculosis leads to a disruption of the arabinogalactan biosynthesis pathway . nih.govnih.gov This pathway is critical for the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a major component of the mycobacterial cell wall. nih.gov Inhibition of DprE1 blocks the synthesis of this essential structure, compromising the integrity of the cell wall and leading to bacterial lysis and death. nih.govnih.gov

Furthermore, the inhibition of COX enzymes by certain derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov This highlights the potential for these compounds to act as anti-inflammatory agents. nih.govnih.gov

Preclinical Research and Translational Prospects of Imidazo 4,5 B Pyridin 5 One Compounds

In Vitro Pharmacological Evaluation and Efficacy Studies

The preclinical assessment of imidazo[4,5-b]pyridin-5-one and its related derivatives has unveiled a broad spectrum of biological activities through in vitro studies. These evaluations are critical for identifying the therapeutic potential and mechanism of action of new chemical entities.

Derivatives of the imidazo[4,5-b]pyridine class have demonstrated significant antiproliferative effects against various human cancer cell lines. mdpi.comresearchgate.net For instance, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were tested against HCT-116 human colon carcinoma and MCF-7 breast carcinoma cell lines, with many exhibiting potent anti-proliferative capabilities. nih.gov Further studies on amidino-substituted imidazo[4,5-b]pyridines revealed selective and strong activity. mdpi.com Compound 10, featuring an unsubstituted amidino group, and Compound 14, with a 2-imidazolinyl amidino group, showed potent effects against colon carcinoma, with IC50 values of 0.4 μM and 0.7 μM, respectively. mdpi.com Similarly, certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, specifically compounds 3h and 3j, displayed notable anticancer activity against MCF-7 and BT-474 breast cancer cell lines. researchgate.neteurjchem.com

The mechanism behind the anticancer effects has often been linked to the inhibition of key cellular enzymes. Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial target in oncology. nih.govnih.gov Compounds showing significant anticancer activity against MCF-7 and HCT116 cell lines also demonstrated remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 μM. nih.gov A specific lead compound, 18b, was found to inhibit CDK9, reduce levels of the anti-apoptotic protein Mcl-1, and induce apoptosis by activating caspases 3 and 7. nih.gov Beyond CDK9, other kinase targets have been identified. A novel series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized as inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma multiforme (GBM). nih.gov Compounds 1d, 1e, 1q, and 1s from this series showed potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov

In addition to anticancer research, these compounds have been evaluated for antimicrobial and antiviral properties. mdpi.com A biological evaluation of amidino-substituted imidazo[4,5-b]pyridines included testing against various bacterial strains and a broad panel of DNA and RNA viruses. mdpi.com While most compounds lacked antibacterial activity, compound 14 showed moderate activity against E. coli. mdpi.com In terms of antiviral potential, a bromo-substituted derivative (compound 7) and a para-cyano-substituted derivative (compound 17) exhibited moderate but selective activity against the respiratory syncytial virus (RSV). mdpi.com Other studies have confirmed the potential of imidazo[4,5-b]pyridine derivatives as anti-inflammatory agents. mdpi.com

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Class/Number Target/Cell Line Activity IC50 Value Source
Amidino-substituted (Cmpd 10) Colon Carcinoma Antiproliferative 0.4 μM mdpi.com
Amidino-substituted (Cmpd 14) Colon Carcinoma Antiproliferative 0.7 μM mdpi.com
Amidino-substituted (Cmpd 14) E. coli Antibacterial MIC 32 μM mdpi.com
Bromo-substituted (Cmpd 7) Respiratory Syncytial Virus (RSV) Antiviral EC50 21 μM mdpi.com
6-bromo-3H-imidazo[4,5-b]pyridine (3h, 3j) MCF-7, BT-474 (Breast Cancer) Anticancer - researchgate.neteurjchem.com
Imidazo[4,5-b]pyridine derivatives CDK9 Kinase Inhibition 0.63-1.32 μM nih.gov
Imidazo[4,5-c]pyridin-2-one (1d, 1e, 1q, 1s) Src/Fyn Kinase Kinase Inhibition Submicromolar nih.gov
N-phenyl-imidazo[4,5-b]pyridin-2-amine (18b) CDK9 Kinase Inhibition - nih.gov

In Vivo Efficacy Assessment in Relevant Disease Models

Following promising in vitro results, the evaluation of imidazo[4,5-b]pyridin-5-one analogues in living organisms is a critical step to establish their therapeutic potential. A key example of this transition from bench to in vivo models is the study of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) subtype-2 (mGlu2) receptor. nih.gov

These compounds were investigated for their potential in treating psychosis. nih.gov A systematic investigation of the structure-activity relationship of the aryl substituents led to the identification of a specific molecule, compound 27, as a potent and highly selective mGlu2 PAM. nih.gov This compound possessed pharmacokinetic properties sufficient for it to be advanced into preclinical models of psychosis. nih.gov

The in vivo efficacy of compound 27 was assessed in a well-established animal model: the phencyclidine (PCP)- and MK-801-induced hyperlocomotion assay in rats. This model is commonly used to screen for antipsychotic drug activity. Gratifyingly, compound 27 demonstrated full efficacy in this model, successfully reversing the hyperlocomotion induced by PCP and MK-801. nih.gov The effective concentrations in the cerebrospinal fluid (CSF) were consistent with the compound's potency as an mGlu2 PAM, providing strong evidence of target engagement and in vivo proof-of-concept. nih.gov

Table 2: In Vivo Efficacy of a Lead Imidazo[4,5-b]pyridin-2-one Compound

Compound Disease Model Animal Model Key Efficacy Finding Source
Compound 27 (5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) Psychosis PCP- and MK-801-induced hyperlocomotion Full efficacy in reversing hyperlocomotion nih.gov

Lead Compound Prioritization and Advanced Preclinical Development Stages

The process of prioritizing a lead compound from a series of active molecules for advanced preclinical development involves a multi-parameter assessment. This includes evaluating potency, selectivity, and pharmacokinetic properties.

The development of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones provides a clear example of this process. nih.gov Researchers optimized a benzimidazolone template to improve potency and physical properties, which led to the selection of the imidazo[4,5-b]pyridin-2-one core. nih.gov Through systematic investigation, compound 27 was identified not only for its high potency and selectivity as an mGlu2 PAM but also for having a pharmacokinetic profile that made it suitable for in vivo testing. nih.gov Its subsequent success in preclinical models of psychosis validated its prioritization as a lead candidate. nih.gov

In the context of anticancer research, a lead compound among imidazo[4,5-b]pyridine-derived acrylonitriles was identified based on its potent inhibition of cancer cell proliferation and migration. mdpi.com A crucial factor in its prioritization was that it did not affect the viability of normal cells, even at the highest concentrations tested, indicating a favorable selectivity profile and making it a very promising anticancer agent for further development. mdpi.com This highlights that selectivity against cancer cells versus normal cells is a critical criterion for advancing a compound into more complex preclinical studies.

Future Research Directions and Unaddressed Challenges in 3,4 Dihydroimidazo 4,5 B Pyridin 5 One Research

Development of Novel and Efficient Synthetic Routes for Compound Diversification

The generation of a diverse library of 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives is fundamental to exploring their structure-activity relationships (SAR). While several synthetic routes exist, the development of more efficient and novel methods is a primary focus of future research.

A notable advancement has been the creation of a new synthetic pathway to produce imidazo[4,5-b]pyridin-5-ones utilizing a vicarious nucleophilic substitution (VNS) of hydrogen. researchgate.netresearchgate.net This method starts from 4(5)-nitro-1H-imidazole and involves a key step where the carbanion from chloroform (B151607) reacts with 1-benzyl-4-nitro-1H-imidazole. researchgate.netresearchgate.net Subsequent hydrolysis, Knoevenagel condensation, reduction, and cyclization yield the target scaffold. researchgate.net This approach represents a significant step forward, offering a new avenue for creating substituted analogs. researchgate.netresearchgate.net

Other strategies have focused on the functionalization of the imidazole (B134444) ring as a precursor. Two main approaches are prevalent: the formation of the imidazole ring from functionalized alkenyl compounds and the introduction of an alkenyl moiety to an existing imidazole derivative. nuph.edu.ua The latter is more common and includes methods like the condensation of methylimidazoles with carbonyl compounds and reactions of formylimidazoles. nuph.edu.ua

Future work should aim to build upon these foundations, focusing on methodologies that offer high yields, use readily available starting materials, and allow for precise control over the placement of various functional groups. The development of one-pot syntheses or flow chemistry processes could significantly enhance the efficiency and scalability of producing these compounds for further biological evaluation.

Table 1: Overview of Synthetic Strategies for Imidazo[4,5-b]pyridin-5-one Derivatives

Synthetic Approach Key Steps Starting Materials Advantages
Vicarious Nucleophilic Substitution (VNS) VNS of hydrogen, hydrolysis, Knoevenagel condensation, cyclization. researchgate.netresearchgate.netresearchgate.net 4(5)-nitro-1H-imidazole, chloroform. researchgate.netresearchgate.net Provides a novel route to the core scaffold. researchgate.netresearchgate.net
Functionalization of Imidazoles Condensation of methylimidazoles, reactions of formylimidazoles. nuph.edu.ua Functionalized imidazoles. nuph.edu.ua Allows for the introduction of diverse alkenyl moieties. nuph.edu.ua

| Intramolecular Cyclization | Acid-catalysed cyclisation of N-adducts. researchgate.net | 4-aminoimidazoles, diethyl ethoxymethylenemalonate. researchgate.net | Useful for creating specific imidazo[4,5-b]pyridine systems. researchgate.net |

Exploration of Undiscovered Therapeutic Applications and Biological Targets

While initial research has identified several promising biological activities for imidazo[4,5-b]pyridin-5-one derivatives, the full spectrum of their therapeutic potential is yet to be uncovered. Future investigations should systematically screen these compounds against a wide array of biological targets to identify novel applications.

Current research has highlighted several key areas of interest:

Cardiovascular Disease: Certain imidazo[4,5-b]pyridin-5-one derivatives have been identified as potent activators of Lecithin-cholesterol acyltransferase (LCAT). google.com The LCAT enzyme plays a crucial role in reverse cholesterol transport, and its activation is a promising strategy for treating dyslipidemia and atherosclerosis. google.com

Cancer: Derivatives of this scaffold have been investigated as modulators of the Estrogen-related Receptor alpha (ERRα), a nuclear receptor implicated in breast and prostate cancer. google.com Additionally, related pyrazolo[3,4-b]pyridin-6-one derivatives have shown anticancer activity, suggesting that the broader imidazopyridinone family warrants further investigation as oncology therapeutics. google.com

Enzyme Inhibition: Specific derivatives have been synthesized and profiled as inhibitors of the human poly(A)-selective ribonuclease Caf1 (also known as CNOT7). researchgate.net The discovery of (sub)micromolar inhibitors for this enzyme opens up avenues for exploring its role in mRNA degradation pathways and related cellular processes. researchgate.net

Neurological Disorders: Azabenzimidazole derivatives, which share structural similarities, have been developed as positive allosteric modulators of the AMPA receptor, indicating a potential application for related compounds in treating neurological and psychiatric disorders. google.com

Future research should expand on these findings, employing high-throughput screening and mechanism-of-action studies to identify new targets and disease indications. Exploring the potential of these compounds in areas such as inflammatory diseases, infectious diseases, and metabolic disorders could reveal untapped therapeutic value.

Table 2: Identified Biological Targets for Imidazo[4,5-b]pyridin-5-one and Related Scaffolds

Biological Target Potential Therapeutic Application Compound Class
Lecithin-cholesterol acyltransferase (LCAT) Dyslipidemia, Atherosclerosis. google.com Imidazo[4,5-b]pyridin-5-one derivatives. google.com
Estrogen-related Receptor alpha (ERRα) Breast Cancer, Prostate Cancer. google.com Imidazo[4,5-b]pyridin-5-one derivatives. google.com
Poly(A)-selective ribonuclease Caf1 Research into mRNA degradation pathways. researchgate.net Purine-2,6-dione derivatives, Imidazo[4,5-b]pyridin-5-one derivatives. researchgate.net

| AMPA Receptor (Positive Allosteric Modulator) | Neurological and Psychiatric Disorders. google.com | Azabenzimidazoles. google.com |

Strategies to Overcome Drug Resistance and Mitigate Off-Target Effects

As with any potential therapeutic agent, the development of drug resistance and the presence of off-target effects are significant challenges that must be addressed. Although specific instances of resistance to this compound derivatives have not yet been reported in the literature, it is a foreseeable hurdle, particularly in applications like cancer therapy.

Future research must proactively develop strategies to both understand and overcome these potential issues. Key approaches include:

Mechanism of Action Studies: A deep understanding of how these compounds interact with their biological targets at a molecular level is crucial. This knowledge can help predict potential off-target interactions and guide the design of more selective molecules. For instance, molecular modeling has been used to visualize how inhibitors bind to the active site of Caf1, which can inform future modifications to improve specificity. researchgate.net

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the chemical structure of lead compounds to enhance their potency against the intended target while reducing their affinity for off-target molecules is a cornerstone of drug development. This involves synthesizing and testing a wide array of analogs to build a comprehensive SAR profile.

Combination Therapy: In indications like cancer, combining therapeutic agents with different mechanisms of action is a proven strategy to overcome or delay the onset of drug resistance. Future studies could explore the synergistic effects of imidazo[4,5-b]pyridin-5-one derivatives with existing approved drugs.

Identification of Resistance Markers: Research aimed at identifying biomarkers that predict which patient populations might be resistant to these therapies would be invaluable for clinical development, allowing for more targeted and effective treatment strategies.

By addressing these challenges early in the research and development process, the scientific community can better position this compound derivatives to become successful therapeutic agents.

Q & A

Q. What are the most reliable methods for synthesizing 3,4-dihydroimidazo[4,5-b]pyridin-5-one derivatives, and how can reaction yields be optimized?

Methodological Answer:

  • Microwave-assisted synthesis : Utilize microwave irradiation with water as a solvent and ethylenediaminetacetic acid (EDTA) as a green catalyst, achieving yields >85% under solvent-free conditions .
  • Multicomponent reactions (MCRs) : Combine isatins, aldehydes, and ammonium acetate in a one-pot reaction to generate substituted derivatives. Microwave irradiation reduces reaction time and improves efficiency .
  • Optimization tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., 10 mol% EDTA) to balance yield and purity.

Q. How can the tautomeric equilibrium of this compound derivatives be characterized in solution?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to detect tautomeric shifts. For example, in pyrrolo[3,4-b]pyridin-5-one derivatives, keto-enol tautomerism is evident through distinct proton signals at δ 10.5–12.0 ppm (enolic OH) .
  • X-ray crystallography : Confirm solid-state tautomeric forms via single-crystal analysis. Crystallographic data (e.g., CCDC codes) can resolve ambiguities between keto and enol configurations .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas with <5 ppm mass accuracy.
  • Multinuclear NMR : Assign 1H^1H, 13C^{13}C, and 2D^{2}D NMR peaks to confirm regiochemistry and substituent positions .
  • IR spectroscopy : Identify functional groups (e.g., carbonyl stretches at 1650–1700 cm1^{-1}) to distinguish tautomers .

Advanced Research Questions

Q. How does substituent variation at the 7-position of this compound impact anti-HCV activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce methylamino (-NHCH3_3), amino (-NH2_2), or methyl (-CH3_3) groups at the 7-position. The 7-methylamino derivative shows the highest potency (EC90_{90} = 7.4 µM) against HCV replicons, compared to the unsubstituted parent compound (EC90_{90} = 79.8 µM) .
  • Experimental design :
    • Assay : Use HCV replicon systems (e.g., Huh-7 cells) to measure viral RNA reduction via qRT-PCR.
    • Data analysis : Compare EC90_{90} values and cytotoxicity (CC50_{50}) to calculate selectivity indices (SI = CC50_{50}/EC90_{90}) .

Q. What strategies can resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

  • Meta-analysis : Compile EC90_{90}, IC50_{50}, and SI values from multiple studies (e.g., anti-HCV, kinase inhibition) to identify outliers.
  • Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity to targets like HCV NS5B polymerase .
  • Validation : Re-synthesize disputed compounds and retest under standardized conditions (e.g., fixed cell lines, assay protocols) .

Q. How can tautomerism influence the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Solubility studies : Compare logP values of keto vs. enol forms using shake-flask or HPLC methods. The enol tautomer typically exhibits higher aqueous solubility due to hydrogen-bonding capacity.
  • Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and analyze via LC-MS/MS. Keto-enol equilibrium may affect cytochrome P450 interactions .

Key Challenges in Preclinical Development

  • Toxicity profiling : Screen derivatives for hERG inhibition and genotoxicity (Ames test) early in development .
  • Scalability : Transition from small-scale microwave synthesis to flow chemistry for gram-scale production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.